molecular formula C12H12N4OS2 B2758427 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941901-01-5

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2758427
CAS No.: 941901-01-5
M. Wt: 292.38
InChI Key: NJRFSJKKPIXGJN-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide features a thiophene ring fused to a thiazolo[3,2-b][1,2,4]triazole core, with an ethylacetamide side chain. This structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and antitumor effects.

Properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS2/c1-8(17)13-5-4-9-7-19-12-14-11(15-16(9)12)10-3-2-6-18-10/h2-3,6-7H,4-5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFSJKKPIXGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole and triazole rings through cyclization reactions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Anticancer Applications

The thiazolo[3,2-b][1,2,4]triazole core present in N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide has been associated with notable anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • A study evaluated the anticancer activity of compounds containing thiazolo[3,2-b][1,2,4]triazole structures against 60 different cancer cell lines. Among these compounds, specific derivatives demonstrated significant activity against colon cancer (GI50 values ranging from 0.41 to 0.69 μM), melanoma (GI50 values from 0.48 to 13.50 μM), and ovarian cancer (GI50 values from 0.25 to 5.01 μM) .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. The structural modifications on the thiazolo and triazole components can enhance their efficacy by improving interactions with biological targets.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Various studies have investigated its effectiveness against bacterial and fungal pathogens.

Antibacterial and Antifungal Studies

  • In vitro evaluations revealed that compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds possess broad-spectrum antibacterial activity. For example, certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Additionally, some derivatives have demonstrated antifungal activity, making them potential candidates for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Key Findings in SAR Analysis

  • Modifications at specific positions on the triazole ring can significantly influence the compound's biological activity. For instance:
    • Substituents on the thiophene group can enhance lipophilicity and improve cellular uptake.
    • Alterations in the acetamide moiety may affect binding affinity to target proteins involved in cancer progression or microbial resistance .

Summary of Biological Activities

Activity Description
AnticancerSignificant cytotoxicity against various cancer cell lines; mechanism involves apoptosis induction.
AntimicrobialBroad-spectrum activity against bacteria and fungi; potential for new antibiotic development.
Structure OptimizationModifications improve efficacy; SAR analysis guides future synthesis efforts.

Mechanism of Action

The mechanism of action of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects such as anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Triazinoquinazoline-Thiadiazole Acetamides ()

Compounds such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) share acetamide and thiadiazole groups but differ in their triazinoquinazoline core. These were synthesized via alkylation and acylation reactions, achieving yields of 56.6–89.4% and melting points of 262–273°C .

Thiazolidinone Derivatives ()

Compounds like 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) exhibit thiazolidinone rings and higher yields (up to 90%) but lower melting points (147–207°C). The thiophene and triazole-thiazole system in the target compound may enhance thermal stability due to increased aromaticity .

Triazolo-Thiadiazole-Thiophene Derivatives ()

The compound N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50 = 42±1 nM against CDK5/p25) shares a thiophene-triazole-thiadiazole core. The target compound’s thiazolo-triazole moiety may offer similar kinase inhibitory activity but with improved solubility due to the ethylacetamide chain .

Physicochemical Properties

Compound Class Core Structure Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole Not reported N/A Thiophen-2-yl, ethylacetamide
Triazinoquinazoline-Thiadiazole Triazino[2,3-c]quinazoline 262–273 56.6–89.4 Phenyl, butyl, isobutyl
Thiazolidinone Thiazolidin-4-one 147–207 53–90 Chlorobenzylidene, nitro-furyl
Triazolo-Thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole Not reported N/A Phenyl, methyl

Key Observations :

  • Higher heteroaromatic content (e.g., triazinoquinazoline) correlates with elevated melting points .
  • Thiazolidinones with bulkier substituents (e.g., indole) show reduced yields, likely due to steric hindrance .

Spectral and Analytical Data

  • Triazinoquinazoline Analogs: Characterized by distinct IR absorption at 1650–1750 cm⁻¹ (C=O stretching) and 1H-NMR δ 7.2–8.5 ppm (aromatic protons) .
  • Thiazolidinones: Show 1H-NMR peaks at δ 2.1–2.5 ppm (methyl groups) and LC-MS m/z values >400 .
  • Target Compound : Expected 1H-NMR signals include δ 6.8–7.5 ppm (thiophene protons) and δ 2.0–2.2 ppm (acetamide CH3), with LC-MS confirming molecular weight.

Biological Activity

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its pharmacological significance. The presence of a thiophene group and an ethyl chain enhances the compound's interaction with biological targets. Its molecular formula is C13H14N4S2C_{13}H_{14}N_4S_2, with a molecular weight of 306.40 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving appropriate thiophene derivatives.
  • N-Alkylation : The thiophene derivative is then subjected to N-alkylation to introduce the ethyl chain.
  • Acetamide Formation : Finally, acetamide is introduced to yield the target compound.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Biological Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives displayed minimal inhibitory concentrations (MICs) as low as 16 μg/mL against certain strains .
  • Antifungal Activity : Certain derivatives have also shown efficacy against fungal strains like Candida albicans, with MIC values around 32 μg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Modifications to the thiazole and triazole components can enhance the compound's efficacy against different cancer cell lines. Notably:

  • Cell Line Studies : Research indicates that some derivatives exhibit cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial activity against M. tuberculosis and other pathogens. Among these compounds, some demonstrated substantial inhibition rates compared to standard antibiotics .
  • Cytotoxicity Assays : In another investigation focusing on anticancer properties, various derivatives were subjected to cytotoxicity assays against multiple cancer cell lines. The results indicated that specific modifications significantly increased cytotoxic activity .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Efficacy
AntibacterialStaphylococcus aureus, E. coliMIC as low as 16 μg/mL
AntifungalCandida albicansMIC around 32 μg/mL
AnticancerHeLa cellsSignificant cytotoxicity

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